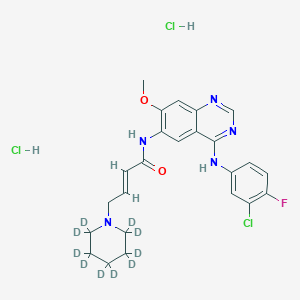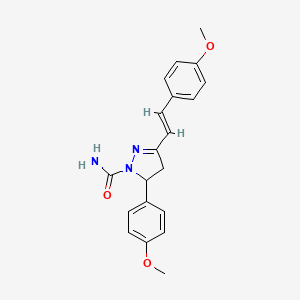
Estradiol valerianate-d12
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Estradiol valerianate-d12 is a deuterated form of estradiol valerianate, a synthetic estrogen. Estradiol valerianate is commonly used in hormone replacement therapy and as a component in hormonal contraceptives. The deuterated version, this compound, is often utilized in scientific research to study the pharmacokinetics and metabolism of estradiol valerianate due to its stable isotope labeling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of estradiol valerianate-d12 involves the esterification of estradiol with valeric acid. The process typically includes the use of deuterated reagents to incorporate deuterium atoms into the molecule. One common method involves reacting estradiol with deuterated valeric anhydride in the presence of a base such as pyridine . The reaction is carried out under controlled conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to achieve the desired product quality. The production is carried out in specialized facilities equipped with the necessary infrastructure to handle deuterated compounds safely and efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
Estradiol valerianate-d12 undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the molecule can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield estrone valerianate-d12, while reduction can produce this compound derivatives with modified hydroxyl groups.
Wissenschaftliche Forschungsanwendungen
Estradiol valerianate-d12 is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of estradiol valerianate in the body.
Metabolic Pathway Analysis: Helps in identifying and quantifying metabolites of estradiol valerianate.
Hormone Replacement Therapy Research: Used to investigate the efficacy and safety of hormone replacement therapies.
Endocrinology Studies: Helps in understanding the role of estrogens in various physiological processes.
Wirkmechanismus
Estradiol valerianate-d12 acts as a prodrug of estradiol. Once administered, it is hydrolyzed to release estradiol, which then binds to estrogen receptors in target tissues such as the breasts, uterus, and bones . The binding of estradiol to its receptors leads to the activation of gene transcription and subsequent physiological effects, including the regulation of reproductive functions and maintenance of bone density.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Estradiol cypionate: Another ester of estradiol used in hormone replacement therapy.
Estradiol benzoate: A shorter-acting ester of estradiol.
Estradiol acetate: Used in combination with other hormones for contraceptive purposes.
Uniqueness of Estradiol Valerianate-d12
This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms makes it easier to trace and quantify the compound in biological systems using mass spectrometry. This allows for more accurate and detailed studies of its pharmacokinetics and metabolism compared to non-deuterated analogs .
Eigenschaften
Molekularformel |
C23H32O3 |
|---|---|
Molekulargewicht |
368.6 g/mol |
IUPAC-Name |
[(8R,9S,13S,14S,17S)-6,6,9-trideuterio-3-hydroxy-13-methyl-7,8,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl] 2,2,3,3,4,4,5,5,5-nonadeuteriopentanoate |
InChI |
InChI=1S/C23H32O3/c1-3-4-5-22(25)26-21-11-10-20-19-8-6-15-14-16(24)7-9-17(15)18(19)12-13-23(20,21)2/h7,9,14,18-21,24H,3-6,8,10-13H2,1-2H3/t18-,19-,20+,21+,23+/m1/s1/i1D3,3D2,4D2,5D2,6D2,18D |
InChI-Schlüssel |
RSEPBGGWRJCQGY-ZIKIZURCSA-N |
Isomerische SMILES |
[2H][C@]12CC[C@]3([C@H]([C@@H]1CC(C4=C2C=CC(=C4)O)([2H])[2H])CC[C@@H]3OC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])C |
Kanonische SMILES |
CCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



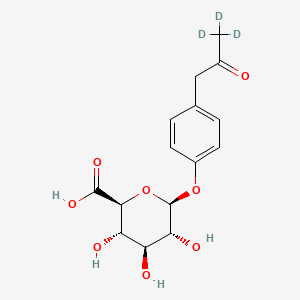

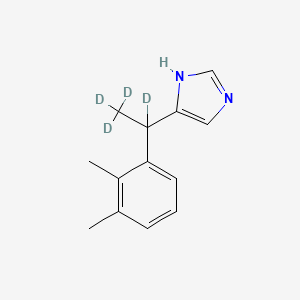
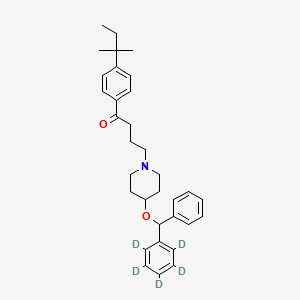
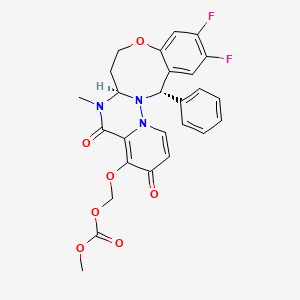
![(6aR,9R)-N-[(1S,2S,4R,7S)-2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-(trideuteriomethyl)-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B12416094.png)
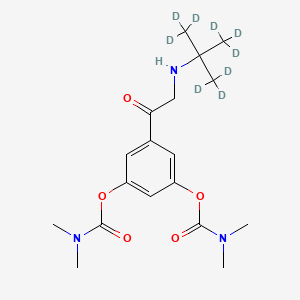

![[(2R)-2-hydroxy-3-(12,12,13,13-tetradeuteriotetracosanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12416135.png)
![(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R,5R)-7,7,7-trideuterio-5,6-dihydroxy-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B12416147.png)

